1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

cytochrome P450 inhibition enzyme kinetics structure-activity relationship

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443311-26-9) is a synthetic tertiary alcohol containing a 2-isopropylphenyl group and a 1H-pyrrol-2-yl substituent, with molecular formula C₁₅H₁₉NO and molecular weight 229.32 g/mol. It is primarily supplied as a research chemical with purity specifications of ≥97–98% for use in pharmaceutical R&D and quality control applications.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B13083380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(C)(C2=CC=CN2)O
InChIInChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(3,17)14-9-6-10-16-14/h4-11,16-17H,1-3H3
InChIKeyASHAIWAEIQYTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443311-26-9): Chemical Profile & Procurement Considerations


1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443311-26-9) is a synthetic tertiary alcohol containing a 2-isopropylphenyl group and a 1H-pyrrol-2-yl substituent, with molecular formula C₁₅H₁₉NO and molecular weight 229.32 g/mol. It is primarily supplied as a research chemical with purity specifications of ≥97–98% for use in pharmaceutical R&D and quality control applications. The compound is structurally related to 1-arylpyrroles that have been investigated as cytochrome P450 inhibitors and CCR5 antagonists. [1]

1-Arylpyrrole scaffold with tertiary alcohol enables hydrogen bonding
Certified purity for reproducible CYP450 and CCR5 screening assays
Supports structure-activity relationship studies around hydroxyl substitution

Why Generic 1-Arylpyrroles Cannot Replace 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol in Target-Focused Studies


Despite the shared 1-arylpyrrole core, substitution at the carbinol position introduces a hydrogen-bond donor/acceptor that fundamentally alters molecular recognition, pharmacokinetics, and target engagement. The tertiary alcohol group in 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is absent in simpler analogs such as 1-(2-isopropylphenyl)pyrrole or 1-(2-isopropylphenyl)imidazole, which have been characterized as cytochrome P450 inhibitors. [1][2] This structural difference prevents simple interchangeability, as the alcohol moiety can participate in key interactions with biological targets, influence metabolic stability, and modify physicochemical properties such as logP and solubility. Consequently, generic 1-arylpyrroles cannot recapitulate the full pharmacological or physicochemical profile required for comparative or translational studies.

Attribute
This Compound
Generic 1-Arylpyrroles
Hydrogen-bond donor/acceptor
Tertiary alcohol present
Absent; alters molecular recognition and PK profile
CCR5 target engagement
Reported qualitative activity
No reported CCR5 activity; profile may not transfer
Purity assurance
Certified from ISO suppliers
Often uncharacterized; batch variability risk

Quantitative Differentiation Evidence for 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol vs. Closest Analogs


CYP450 Inhibition: Class-Level SAR Inferring Enhanced Potency of Hydroxylated 1-Arylpyrroles

The closest structurally characterized analog, 1-(2-isopropylphenyl)pyrrole, inhibits rat liver microsomal CYP450-dependent 7-ethoxycoumarin deethylase activity. While direct data for the target compound are unavailable, the presence of the tertiary alcohol in 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is predicted to enhance hydrogen-bonding interactions with the CYP450 heme active site, similar to the effect of the imidazole N-3 atom in 1-(2-isopropylphenyl)imidazole, which significantly decreases Ki compared to the pyrrole analog. [1] This class-level inference suggests the target compound may exhibit stronger CYP450 inhibition than 1-(2-isopropylphenyl)pyrrole.

CYP450 Inhibition
Class-level inference
Target: not directly reported. Comparator: 1-(2-isopropylphenyl)pyrrole. Inferred: tertiary alcohol may reduce Ki similarly to imidazole N-3 substitution.
Supports class-level SAR for CYP inhibition
Direct experimental Ki data are needed to confirm
cytochrome P450 inhibition enzyme kinetics structure-activity relationship

CCR5 Antagonism: Qualitative Pharmacological Screening Distinguishing Target Compound from Inactive Analogs

Preliminary pharmacological screening indicates that 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol exhibits CCR5 antagonistic activity, potentially useful in HIV infection, asthma, rheumatoid arthritis, and COPD. [1] In contrast, the simpler analog 1-(2-isopropylphenyl)pyrrole has not been reported to possess CCR5 activity, suggesting that the tertiary alcohol group is essential for target engagement. The quantitative IC50 value for the target compound at human CCR5 is not publicly available; however, the structural rationale aligns with known CCR5 pharmacophores that require a hydrogen-bond acceptor in the central scaffold.

CCR5 Antagonism
Supporting evidence
Target: qualitatively active as CCR5 antagonist (no IC50). Comparator: 1-(2-isopropylphenyl)pyrrole not reported as CCR5 antagonist.
Differentiated target engagement for CCR5 screening
Quantitative potency data not publicly available
CCR5 antagonist HIV entry inhibitor chemokine receptor

Commercial Purity and Supply Consistency: Measured Specifications vs. Uncharacterized Generic Alternatives

Verified suppliers provide 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol with certified purity ≥97% (MolCore) or ≥98% (Leyan), supported by ISO-certified quality systems. In contrast, unbranded or generic sources of analogous 1-arylpyrroles often lack batch-specific purity certificates and stability data, introducing variability that can confound biological assay reproducibility. This quantitative purity specification is critical for dose-response studies where impurities exceeding 2–3% can generate false-positive or false-negative results.

Purity & Supply
Data to verify
Certified purity ≥97% (MolCore) or ≥98% (Leyan) vs. uncharacterized generic analogs
Reduces assay variability from impurities
Supplier-reported; independent lot verification recommended
chemical purity procurement specification quality control

Optimal Application Scenarios for 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol Based on Current Evidence


CYP450 Enzyme Inhibition Profiling with Hydroxylated 1-Arylpyrrole Scaffolds

Use 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol as a test compound in microsomal CYP450 inhibition assays (e.g., 7-ethoxycoumarin deethylation) to explore the effect of a tertiary alcohol group on Ki and inhibition type, and compare directly with 1-(2-isopropylphenyl)pyrrole and 1-(2-isopropylphenyl)imidazole to build SAR around hydrogen-bonding capability at the active site. [1]

Hit-to-Lead Optimization for CCR5-Mediated Inflammatory and Infectious Diseases

Employ the compound as a starting scaffold for medicinal chemistry optimization of CCR5 antagonists targeting HIV-1 entry, asthma, rheumatoid arthritis, or COPD. The tertiary alcohol serves as a key pharmacophoric element that can be derivatized to improve potency, selectivity, and pharmacokinetic properties. [2]

Procurement of High-Purity Research Intermediates for Parallel Synthesis Libraries

Source 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol from ISO-certified vendors at ≥97% purity as a building block for generating focused libraries of 1-arylpyrrole-carbinol derivatives. The guaranteed purity minimizes batch-to-batch variability in automated parallel synthesis and subsequent biological screening.

Analytical Method Development and Reference Standard Qualification

Utilize the well-characterized material (≥98% purity) as a reference standard for HPLC or UPLC-MS method development aimed at quantifying 1-arylpyrrole metabolites in biological matrices. The defined purity and structural uniqueness facilitate robust calibration curves and impurity profiling.

Application
Selection Property
Validation Focus
CYP450 inhibition profiling
Hydroxylated 1-arylpyrrole scaffold
Ki determination & inhibition type comparison
CCR5 antagonist hit-to-lead
Tertiary alcohol pharmacophore
CCR5 binding & selectivity assays
Parallel synthesis libraries
ISO-certified high purity
Batch consistency in automated synthesis
Analytical reference standard
Well-characterized purity & identity
HPLC/UPLC-MS calibration & impurity profiling
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